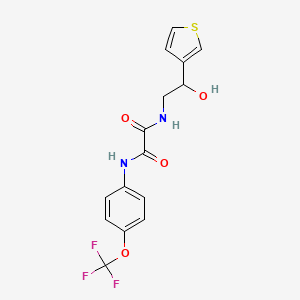
N1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a thiophene group, which is a five-membered ring containing four carbon atoms and a sulfur atom. It also contains a trifluoromethoxy group attached to a phenyl ring, and an oxalamide group, which is a type of amide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiophene rings, the introduction of the hydroxyethyl group, and the coupling of the phenyl ring with the trifluoromethoxy group. The oxalamide group could potentially be introduced through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene rings would contribute to the compound’s aromaticity, while the oxalamide group would likely form hydrogen bonds with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiophene rings could undergo electrophilic aromatic substitution, while the oxalamide group could participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research has focused on synthesizing and characterizing compounds with structural similarities, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. For example, the study by Ş. Küçükgüzel et al. (2013) involved synthesizing a series of novel derivatives with potential therapeutic applications, highlighting the versatility of such compounds in drug development (Ş. Küçükgüzel et al., 2013).
Catalytic Applications
Compounds containing thiophene units have been applied in catalysis, demonstrating the role of such molecules in facilitating chemical reactions. A study by Subhadip De et al. (2017) detailed the use of a copper-catalyzed coupling reaction of (hetero)aryl chlorides and amides, indicating the potential of thiophene-containing compounds in synthetic chemistry (Subhadip De et al., 2017).
Anticancer Research
Research has also delved into the synthesis of compounds incorporating the thiophene moiety for anticancer applications. For instance, S. M. Gomha et al. (2016) synthesized a new series of compounds evaluated against hepatocellular carcinoma, underscoring the relevance of thiophene derivatives in seeking new anticancer agents (S. M. Gomha et al., 2016).
Corrosion Inhibition
The study by D. Daoud et al. (2014) showcased the use of a synthesized thiophene Schiff base as an effective corrosion inhibitor for mild steel in acidic solutions, illustrating the practical applications of thiophene derivatives in protecting metals from corrosion (D. Daoud et al., 2014).
Nonlinear Optical Properties
The investigation into the electrochemical and electrochromic properties of thiophene derivatives, as described by Bin Hu et al. (2013), highlights the potential of such compounds in developing materials for optical storage and other photonic applications (Bin Hu et al., 2013).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O4S/c16-15(17,18)24-11-3-1-10(2-4-11)20-14(23)13(22)19-7-12(21)9-5-6-25-8-9/h1-6,8,12,21H,7H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNWJXYOQIZYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC(C2=CSC=C2)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
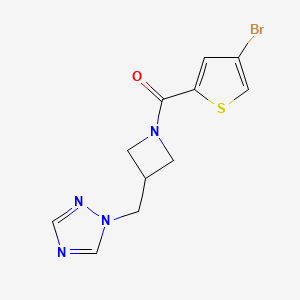

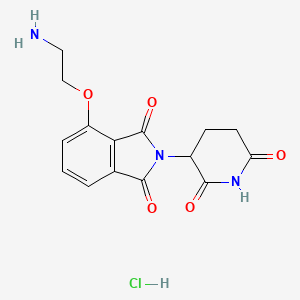
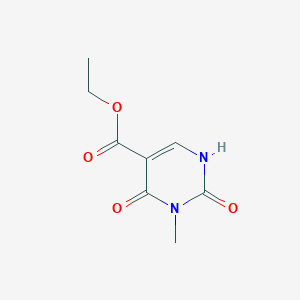
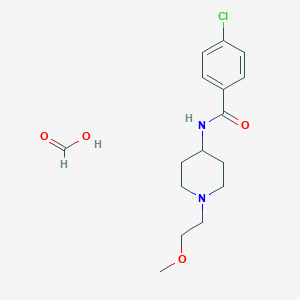
![(E)-3-((4-methoxyphenyl)sulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)propanamide](/img/structure/B2887427.png)
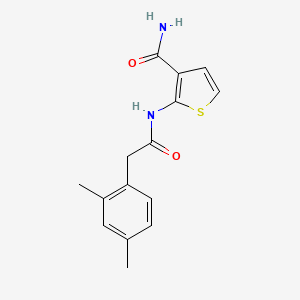
![[7-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2887431.png)

![2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2887434.png)
![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)

![4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2887439.png)

